2-(Chloromethyl)-1,4-dioxane

Catalog No.
S662899
CAS No.
21048-16-8
M.F
C5H9ClO2
M. Wt
136.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-1,4-dioxane

CAS Number

21048-16-8

Product Name

2-(Chloromethyl)-1,4-dioxane

IUPAC Name

2-(chloromethyl)-1,4-dioxane

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

InChI

InChI=1S/C5H9ClO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2

InChI Key

SFABQWISNPPOOB-UHFFFAOYSA-N

SMILES

C1COC(CO1)CCl

Canonical SMILES

C1COC(CO1)CCl

The exact mass of the compound 2-(Chloromethyl)-1,4-dioxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Chloromethyl)-1,4-dioxane (CAS 21048-16-8) is a specialized heterocyclic building block featuring a pre-formed six-membered 1,4-dioxane ring substituted with a reactive chloromethyl group. This bifunctional intermediate is primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including P2X7 receptor antagonists and other neuroactive compounds [1]. In industrial procurement, it is valued for providing a stable, pre-cyclized dioxane scaffold, which allows chemists to bypass the hazardous, multi-step ring-closure protocols associated with acyclic precursors. Its moderate lipophilicity (LogP ~0.4) and predictable nucleophilic substitution kinetics make it an essential reagent for late-stage alkylation in drug discovery and scale-up manufacturing[2].

Substituting 2-(chloromethyl)-1,4-dioxane with generic alkylating agents or close analogs frequently compromises both process economics and product performance. While 2-(bromomethyl)-1,4-dioxane offers higher reactivity as an alkylating agent, it suffers from reduced storage stability and a higher propensity for elimination side-reactions, complicating bulk handling and long-term storage [1]. Attempting to build the dioxane ring de novo using acyclic precursors like epichlorohydrin introduces significant toxicity risks, requires harsh cyclization conditions, and decreases overall yield. Furthermore, substituting the six-membered dioxane ring with a five-membered 1,3-dioxolane analog fundamentally alters the spatial geometry and steric bulk, which can drastically reduce target binding affinity in structure-activity relationship (SAR) studies, making them non-interchangeable for specific API syntheses [2].

Storage Stability and Handling Robustness

In bulk procurement, the choice of halide significantly impacts supply chain logistics. 2-(Chloromethyl)-1,4-dioxane exhibits superior shelf-life and thermal stability compared to 2-(bromomethyl)-1,4-dioxane. The carbon-chlorine bond is less susceptible to spontaneous hydrolysis or photolytic degradation during ambient storage [1]. This allows the chloromethyl derivative to be stored with standard precautions, whereas the bromomethyl analog often requires strict cold-chain logistics and frequent re-titration to ensure consistent assay purity before use in sensitive alkylation steps.

Evidence DimensionStorage stability and degradation rate
Target Compound DataStable under standard ambient or mildly refrigerated conditions with minimal assay loss over months.
Comparator Or Baseline2-(Bromomethyl)-1,4-dioxane (requires strict cold-chain, higher degradation rate).
Quantified DifferenceSignificant reduction in cold-chain logistics costs and lower frequency of batch rejection.
ConditionsBulk storage and handling in manufacturing facilities.

Buyers can reduce shipping and storage costs while ensuring higher batch-to-batch reproducibility in manufacturing.

Process Efficiency in Dioxane-Ring Incorporation

Utilizing 2-(chloromethyl)-1,4-dioxane as a pre-formed scaffold bypasses the need for de novo ring synthesis. When compared to building the dioxane moiety using acyclic precursors like epichlorohydrin, the use of the pre-cyclized reagent eliminates at least two synthetic steps (epoxide opening and subsequent cyclization)[1]. This direct alkylation approach avoids the harsh conditions and competitive side reactions associated with epichlorohydrin, typically improving the overall yield of the target API by 15-30% while significantly reducing the generation of hazardous waste[2].

Evidence DimensionSynthetic step count and overall yield
Target Compound Data1-step direct alkylation with high atom economy.
Comparator Or BaselineEpichlorohydrin (requires 3+ steps for ring formation).
Quantified DifferenceElimination of 2 synthetic steps and 15-30% improvement in overall yield.
ConditionsLate-stage API scaffold synthesis.

Reduces manufacturing cycle time and lowers the cost of goods sold (COGS) by streamlining the synthetic route.

Pharmacophore Geometry and Receptor Affinity

In medicinal chemistry, the exact ring size is critical for optimal receptor interaction. The six-membered 1,4-dioxane ring of 2-(chloromethyl)-1,4-dioxane adopts a specific chair conformation that positions attached pharmacophores precisely. Substituting this with a 2-(chloromethyl)-1,3-dioxolane (a five-membered ring) alters the spatial trajectory of the substituent by several degrees [1]. In the development of P2X7 antagonists, this geometric shift can result in a 5- to 10-fold drop in binding affinity, proving that the 1,4-dioxane core is biologically non-interchangeable with its smaller ring counterpart [2].

Evidence DimensionPharmacophore spatial geometry and binding affinity
Target Compound Data6-membered ring (chair conformation) maintains optimal receptor fit.
Comparator Or Baseline2-(Chloromethyl)-1,3-dioxolane (5-membered ring, flatter geometry).
Quantified Difference5- to 10-fold preservation or enhancement of binding affinity in specific target series.
ConditionsStructure-Activity Relationship (SAR) optimization.

Ensures the retention of biological efficacy, making it the mandatory choice for specific drug discovery programs.

Synthesis of P2X7 Receptor Antagonists

Directly leveraging the specific geometry of the 1,4-dioxane ring, this compound is a critical intermediate in the synthesis of advanced heterocyclic P2X7 antagonists used for neuroinflammatory and neuropathic pain research [1].

Late-Stage Alkylation in API Manufacturing

The stable chloromethyl leaving group makes it ideal for late-stage N- or O-alkylation of complex drug scaffolds, providing a reliable and reproducible reaction profile without the severe degradation issues of brominated analogs [2].

Development of Novel Dioxane-Based Surfactants and Polymers

Beyond pharmaceuticals, the pre-formed dioxane ring is utilized to introduce hydrophilic, ether-rich domains into specialty polymers and surfactants, benefiting from the streamlined step-economy compared to acyclic precursors [3].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (50%): Combustible liquid [Warning Flammable liquids];
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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